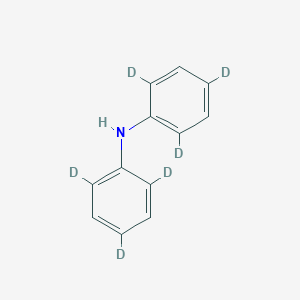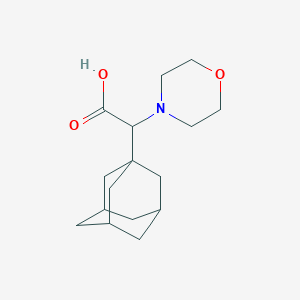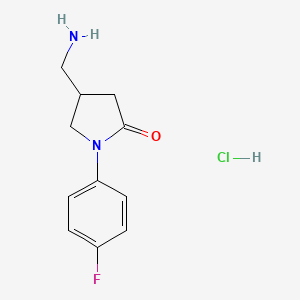![molecular formula C10H15N3O2S B1448331 8-(5-Metil-1,3,4-tiadiazol-2-il)-1,4-dioxa-8-azaspiro[4.5]decano CAS No. 1461714-05-5](/img/structure/B1448331.png)
8-(5-Metil-1,3,4-tiadiazol-2-il)-1,4-dioxa-8-azaspiro[4.5]decano
Descripción general
Descripción
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (MDT-1) is a novel small molecule that has been used in various scientific research applications. It has been studied for its potential in chemical synthesis, biochemical and physiological effects, and mechanism of action.
Aplicaciones Científicas De Investigación
Agentes antimicrobianos
Los derivados del 1,3,4-tiadiazol han sido ampliamente estudiados por sus potentes propiedades antimicrobianas. Se sabe que son efectivos contra una variedad de cepas bacterianas, incluidas E. coli, B. mycoides y C. albicans . El motivo estructural del tiadiazol es crucial para la actividad, y las modificaciones de esta estructura principal pueden conducir a compuestos con mayor eficacia y especificidad.
Actividad anticancerígena
Varios estudios han destacado el potencial anticancerígeno de los derivados del 1,3,4-tiadiazol. Estos compuestos se han sintetizado y evaluado por sus efectos citotóxicos en múltiples líneas celulares de cáncer humano, incluida la línea celular de leucemia mieloide crónica K562 . La capacidad de inhibir enzimas clave o interrumpir los procesos celulares los convierte en candidatos prometedores para la terapia del cáncer.
Fármacos antiepilépticos
Los derivados del 1,3,4-tiadiazol se han explorado por sus efectos antiepilépticos. Los compuestos pueden interactuar con los receptores del sistema nervioso central o los canales iónicos, lo que puede contribuir a sus propiedades antiepilépticas . Esta aplicación es particularmente significativa dada la necesidad de tratamientos nuevos y más efectivos para la epilepsia.
Aplicaciones antiinflamatorias
Debido a la presencia del grupo tiadiazol, estos derivados también exhiben propiedades antiinflamatorias. Pueden modular las vías inflamatorias, lo que potencialmente los hace útiles en el tratamiento de enfermedades inflamatorias crónicas .
Ligandos de complejos metálicos
Los derivados del 1,3,4-tiadiazol sirven como excelentes ligandos para complejos metálicos. Su capacidad para coordinarse con los metales se puede utilizar en la síntesis de nuevos materiales con propiedades electrónicas, magnéticas o catalíticas deseables .
Resinas quelantes
Estos compuestos se pueden incorporar en resinas quelantes, que se utilizan para eliminar metales pesados de las soluciones. Los derivados del tiadiazol pueden unirse a los metales, lo que permite su extracción y purificación selectivas .
Componentes de tintes azoicos
La versatilidad de los derivados del 1,3,4-tiadiazol se extiende a su uso como componentes en tintes azoicos. Estos tintes tienen aplicaciones en textiles, impresión y como colorantes biológicos debido a sus colores vivos y estabilidad .
Aditivos lubricantes
Por último, los derivados del 1,3,4-tiadiazol se han utilizado como aditivos en lubricantes. Pueden mejorar la lubricidad y la estabilidad térmica de los lubricantes, lo cual es crítico en aplicaciones industriales para reducir el desgaste y prolongar la vida útil del equipo .
Mecanismo De Acción
Target of Action
The primary targets of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4Compounds containing the 1,3,4-thiadiazole moiety have been reported to interact with a variety of biological targets .
Mode of Action
The exact mode of action of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4Compounds containing the 1,3,4-thiadiazole moiety have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[41,3,4-thiadiazole derivatives have been reported to exhibit a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4The mesoionic nature of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes, suggesting that these compounds may be influenced by the cellular environment .
Análisis Bioquímico
Biochemical Properties
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, have been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes . The compound’s interaction with these enzymes disrupts essential biochemical pathways, leading to the inhibition of microbial growth.
Cellular Effects
The effects of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on gene expression and cell signaling pathways contributes to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the thiadiazole ring in the compound can interact with the active sites of enzymes, inhibiting their catalytic activity . Additionally, the compound’s ability to modulate gene expression further elucidates its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s ability to cross cellular membranes and reach target sites is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-8-11-12-9(16-8)13-4-2-10(3-5-13)14-6-7-15-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFOMTJKTSWCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)

![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)


![3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1448270.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
